2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide - 1207035-71-9

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Catalog Number: EVT-3145686
CAS Number: 1207035-71-9
Molecular Formula: C18H15BrFN3OS
Molecular Weight: 420.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound features a central pyrazole ring, a thiazole ring, and a triazole ring. The crystal structure reveals a twist in the molecule, with dihedral angles between the rings. The crystal packing is characterized by various intermolecular interactions, including C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []

4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound features a pyrazole ring linked to a thiazole ring. The crystal structure has been determined and reveals a monoclinic crystal system with specific lattice parameters. []

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

  • Compound Description: This compound features a benzimidazole core linked to an imidazole ring through a propyl chain. The crystal structure reveals that the two imidazole rings are essentially planar and form a dihedral angle of 73.46°. The crystal packing is characterized by C—H⋯O and O—H⋯N hydrogen bonds. []

(2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl) propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide

  • Compound Description: This compound features an imidazole ring linked to a hydrazinecarboxamide moiety. The crystal structure belongs to the triclinic crystal system. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These compounds are potent aromatase inhibitors that share a benzodioxol core linked to an imidazole ring via a methyl group. They are described as having a propeller shape. Computational docking studies show that their potent inhibitory activity is likely due to their molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding. []

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

  • Compound Description: This compound features an imidazole ring connected to a pyridine ring and a phenylpropionamide moiety. The imidazole ring shows specific dihedral angles with the other aromatic rings, and the crystal packing is characterized by intermolecular N—H⋯O hydrogen bonding. []

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Compound Description: This compound has an imidazole ring connected to a pyridine ring and an acetamide group. The imidazole ring forms a dihedral angle with the 4-fluorophenyl ring, and the pyridine ring is oriented perpendicular to the imidazole system. The crystal packing features a three-dimensional network of intermolecular hydrogen bonds. []

7-[4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl]tetrazolo[1,5-a]pyridine

  • Compound Description: This compound features an imidazole ring linked to a tetrazolopyridine unit. The crystal structure is stabilized by π–π interactions between the imidazole and the tetrazole ring, as well as N—H⋯(N,N) hydrogen bonding and C—H⋯F interactions. []

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

  • Compound Description: This compound features an imidazole ring connected to a pyridine ring and a phenylacrylamide moiety. The crystal structure reveals two crystallographically independent molecules linked by intermolecular N—H⋯O hydrogen bonds. The three-dimensional network is stabilized by π–π interactions. []

N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and its derivatives

  • Compound Description: These compounds are described as inhibitors of Factor Xa. [, ]

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: This compound, along with BMS-299897, is an orally active γ-secretase inhibitor that significantly reduces Aβ40 in the brain and plasma of APP-YAC mice. []

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: Along with BMS-289948, this compound is an orally active γ-secretase inhibitor that significantly reduces Aβ40 in the brain and plasma of APP-YAC mice. It also reduces cortical, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs. []

acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (1)

  • Compound Description: This pyridinylimidazole-based compound is a potent covalent inhibitor of JNK3, and it serves as a lead compound for the design of novel covalent inhibitors. Modifications to this compound led to the discovery of derivatives with IC50 values in the low double-digit nanomolar range. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

  • Compound Description: This compound is the most potent covalent JNK3 inhibitor in a series of acrylamido-containing pyridinylimidazole derivatives. It exhibits IC50 values in the low double-digit nanomolar range in a radiometric kinase assay and demonstrates covalent engagement of the target enzyme. []

N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a)

  • Compound Description: This compound is part of a series of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogs that exhibit strong antifungal activity against Candida albicans, exceeding the potency of standard antifungal agents. []

1-(4-Fluorophenyl)-2-((6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone (4d)

  • Compound Description: This compound is a triazolothiadiazine derivative synthesized through a one-pot multicomponent reaction. It shows significant in vitro anticancer activity against the renal cancer OU-31 cell line. []

1-(4-Bromophenyl)-2-((6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)ethanone (4f)

  • Compound Description: This triazolothiadiazine derivative is synthesized via a one-pot multicomponent reaction. It demonstrates significant in vitro anticancer activity against the renal cancer OU-31 cell line. []

2-((6-(4-Chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)thio)-1-(4-fluorophenyl)ethanone (4l)

  • Compound Description: This compound is synthesized through a one-pot multicomponent reaction and belongs to the class of triazolothiadiazine derivatives. It exhibits significant in vitro anticancer activity against both the renal cancer OU-31 cell line and the leukemia MOLT-4 cell line. []

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine (SB203580)

  • Compound Description: This compound is a p38 mitogen-activated protein kinase inhibitor used to study the role of p38 in various cellular processes. [, , ]

4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]-2-methoxypyrimidine (SB-242235)

  • Compound Description: This compound is a selective p38 MAPK inhibitor used to investigate the role of this kinase in TGF-beta signaling. []

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

  • Compound Description: This compound is a selective inhibitor of TGF-beta type I receptors (ALK5). [, ]

2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

  • Compound Description: This compound is a selective inhibitor of TGF-beta type I receptors (ALK4, ALK5, and ALK7). []

4-[5-(4-fluorophenyl)-2-[4-(methylsulfonyl)phenyl]-1H-imidazol-4-yl]pyridine (SB202190)

  • Compound Description: This compound is a p38 MAP kinase inhibitor used to study the role of p38 in cytokine production and inflammatory responses. []

2-Methylalanyl-N-{1-[(1R)-1-(4-fluorophenyl)-1-methyl-2-oxo-2-pyrrolidin-1-ylethyl]-1H-imidazol-4-yl}-5-phenyl-d-norvalinamide (LY654322)

  • Compound Description: This growth hormone secretagogue is rapidly cleared in rats and dogs, mainly through renal excretion and metabolism. It undergoes both oxidative and hydrolytic metabolism. A significant finding is the formation of an unusual diimidazopyridine metabolite (M25). []

4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine dihydrochloride (PF-670462)

  • Compound Description: This compound, along with picrotoxin and KNK437, is used to manipulate the circadian oscillation of mouse suprachiasmatic nucleus (SCN) organotypic slice cultures, revealing a surprisingly wide operating range of sustained periods extending across 25 h. []

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (PF-4800567)

  • Compound Description: This compound is a CK1ε-specific inhibitor used to study the role of CK1ε in circadian rhythm regulation. []

(S)-N-(1-(4-fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606)

  • Compound Description: This compound is a highly potent γ-secretase modulator (GSM) that significantly lowers Aβ42 levels in the central nervous system of rats and mice. []

Properties

CAS Number

1207035-71-9

Product Name

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide

Molecular Formula

C18H15BrFN3OS

Molecular Weight

420.3

InChI

InChI=1S/C18H15BrFN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24)

InChI Key

MNUSEBCCPXXBIP-UHFFFAOYSA-N

SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.